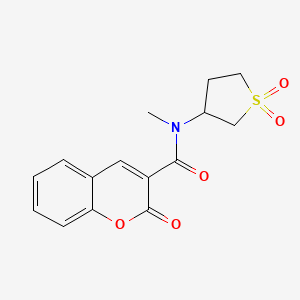

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-oxochromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-oxochromene-3-carboxamide, also known as DTT-MOC, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a synthetic derivative of the natural product chromene, which has been shown to possess various biological activities.

科学的研究の応用

GIRK Channel Activation for Neurological Disorders

This compound has been characterized as a potent activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels play a crucial role in the modulation of neuronal excitability and have been implicated in various neurological disorders. The activation of these channels by the compound can be beneficial for therapeutic strategies targeting conditions such as epilepsy, pain perception, and anxiety .

Drug Development for Cardiac Ailments

Due to its effect on GIRK channels, which are also present in cardiac tissues, this compound has potential applications in the development of drugs for heart-related conditions. GIRK channels in the heart regulate heart rate, and modulating these channels can lead to new treatments for arrhythmias and other cardiac dysfunctions .

Pharmacological Tool Compound

As a selective and brain-penetrant pharmacological tool compound, it can help in understanding the physiological roles of GIRK channels. This is particularly useful in neuroscience research where the detailed study of ion channels is essential for unraveling the complexities of brain function .

Metabolic Stability in Drug Design

The compound has shown improved metabolic stability over prototypical urea-based compounds. This property is significant in the pharmacokinetics of drug design, ensuring that the therapeutic agents remain stable and active within the biological system for the desired duration .

Molecular Interaction Studies

The unique structural features of this compound make it a valuable tool for studying molecular interactions, especially in the context of binding affinities and receptor activation. Such studies are fundamental in the field of medicinal chemistry for the design of more effective drugs .

Biological Characterization and Synthesis

The compound’s synthesis and biological characterization are crucial for the discovery of new therapeutic agents. Understanding its synthesis pathway can lead to the development of more efficient methods for producing such compounds on a larger scale for clinical and research applications .

Potential Role in Addiction and Reward Pathways

Given the involvement of GIRK channels in reward and addiction pathways, this compound could be used to explore the mechanisms underlying these processes. This could lead to new insights into addiction treatment and the development of anti-addiction medications .

作用機序

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as GIRK1/2 activators . It also exhibits improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by this compound leads to changes in cell excitability, which can have various molecular and cellular effects depending on the specific physiological context .

特性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-16(11-6-7-22(19,20)9-11)14(17)12-8-10-4-2-3-5-13(10)21-15(12)18/h2-5,8,11H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEQTXCRDUUFOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-oxo-2H-chromene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2896173.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide](/img/structure/B2896180.png)

![2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2896181.png)

![6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2896187.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2896190.png)

![ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate](/img/structure/B2896191.png)